

# Investigating the pharmacodynamics of intrathecal Tofersen delivery

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Tofersen  |           |
| Cat. No.:            | B15588239 | Get Quote |

# For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacodynamics of **Tofersen**, an antisense oligonucleotide (ASO) therapy, when delivered intrathecally for the treatment of amyotrophic lateral sclerosis (ALS) in patients with mutations in the superoxide dismutase 1 (SOD1) gene.

# Introduction to Tofersen and its Target

**Tofersen** (formerly known as BIIB067 or IONIS-SOD1Rx) is a 20-base ASO designed to target the messenger RNA (mRNA) of the SOD1 gene.[1] Mutations in the SOD1 gene are a known cause of familial ALS, accounting for about 10-20% of cases, and are also found in 1-2% of sporadic ALS cases.[2] These mutations are believed to confer a toxic gain-of-function to the SOD1 protein, leading to its misfolding and aggregation within motor neurons and astrocytes. [2][3] This accumulation contributes to cellular dysfunction, neurodegeneration, and the progressive muscle weakness characteristic of ALS.[3] **Tofersen** is administered intrathecally to bypass the blood-brain barrier and directly target the central nervous system (CNS).[3][4]

### **Mechanism of Action**

**Tofersen** is engineered to bind with high specificity to the SOD1 mRNA.[4][5] This binding event creates a DNA-RNA heteroduplex, which is a substrate for the endogenous enzyme



Ribonuclease H (RNase H).[4][5] RNase H then mediates the degradation of the SOD1 mRNA, effectively preventing its translation into the SOD1 protein.[4][6] By reducing the synthesis of both mutant and wild-type SOD1 protein, **Tofersen** aims to mitigate the toxic effects of the mutant protein and slow the progression of the disease.[4][5]



Click to download full resolution via product page

**Caption: Tofersen**'s mechanism of action in reducing toxic SOD1 protein. (Within 100 characters)

## Pharmacodynamic Effects: Quantitative Data



Clinical trials have demonstrated **Tofersen**'s ability to engage its target and modulate key biomarkers of disease. The primary pharmacodynamic effects observed are a reduction in SOD1 protein concentration in the cerebrospinal fluid (CSF) and a decrease in neurofilament light chain (NfL) levels in both CSF and plasma.[7][8]

Intrathecal administration of **Tofersen** leads to a dose-dependent reduction in the concentration of SOD1 protein in the CSF.

| Phase 1/2<br>Clinical Trial (12<br>weeks)[9][10] |         |       |       |       |  |
|--------------------------------------------------|---------|-------|-------|-------|--|
| Tofersen Dose                                    | Placebo | 20 mg | 40 mg | 60 mg |  |
| Number of Participants                           | 12      | 10    | 9     | 9     |  |
| Baseline<br>Geometric Mean<br>SOD1 (ng/mL)       | 84.6    | 79.9  | 140.9 | 102.5 |  |
| Mean Change<br>from Baseline<br>(%)              | -3%     | -1%   | -27%  | -21%  |  |
| Difference vs. Placebo (percentage points)       | -       | 2     | -25   | -19   |  |
| VALOR Phase 3 Clinical Trial (28 weeks)[7]       |         |       |       |       |  |

| VALOR Phase 3 Clinical Trial (28 weeks)[7] [11] |                                |
|-------------------------------------------------|--------------------------------|
| Treatment Group                                 | Mean Reduction in CSF SOD1 (%) |
| Tofersen (100 mg)                               | 35%                            |
| Placebo                                         | -                              |



NfL is a biomarker of neuroaxonal damage, and its reduction suggests a slowing of the neurodegenerative process.[12] **Tofersen** treatment has been shown to significantly decrease NfL levels.

| Biomarker Response to Tofersen (100 mg) [2][13]         |                                                     |
|---------------------------------------------------------|-----------------------------------------------------|
| Biomarker                                               | Mean Reduction and Timeframe                        |
| CSF NfL                                                 | -66% (range -52% to -86%) over a mean of 6.5 months |
| Plasma/Serum NfL                                        | 50% by 12-16 weeks[2]                               |
| -62% (range -36% to -84%) over a mean of 6.5 months[13] |                                                     |

The FDA's accelerated approval of **Tofersen** was notably based on the reduction in plasma NfL as a surrogate endpoint reasonably likely to predict clinical benefit.[6][14]

## **Experimental Protocols**

Detailed methodologies are crucial for the replication and interpretation of pharmacodynamic studies. Below are generalized protocols based on the clinical trials of **Tofersen**.

**Tofersen** is administered intrathecally via lumbar puncture.[3]



Click to download full resolution via product page

Caption: Tofersen intrathecal dosing schedule. (Within 100 characters)

• Procedure: A physician inserts a thin needle into the subarachnoid space of the lumbar spine to inject the drug directly into the CSF.[3]



- Dosage Regimen: The typical regimen involves a series of three loading doses followed by monthly maintenance doses.[2][15]
  - Loading doses are administered on Day 1, Day 15, and Day 29.[16]
  - Maintenance doses are administered every 28 days thereafter.[15]
- CSF Withdrawal: It is often recommended to withdraw a small volume of CSF (e.g., 10 mL) before administering **Tofersen** to prevent increases in intracranial pressure.[3]

The concentration of SOD1 protein in CSF is a key pharmacodynamic endpoint.

- Sample Collection: CSF is collected via lumbar puncture at baseline and at specified time points throughout the treatment period.
- Assay Method: An enzyme-linked immunosorbent assay (ELISA) is a common method for the quantitative measurement of SOD1 protein in biological samples.
  - Plate Preparation: A microplate is pre-coated with a capture antibody specific for human SOD1.
  - Sample Incubation: CSF samples and standards are added to the wells and incubated.
     SOD1 protein present in the sample binds to the capture antibody.
  - Detection: A detection antibody, also specific for SOD1 and conjugated to an enzyme (e.g., horseradish peroxidase - HRP), is added.
  - Substrate Addition: A substrate solution is added, which reacts with the enzyme to produce a measurable color change.
  - Measurement: The intensity of the color is measured using a microplate reader, and the concentration of SOD1 is determined by comparison to a standard curve.

NfL levels are measured in both CSF and plasma/serum.

 Sample Collection: CSF and blood samples are collected at baseline and various time points. Blood is processed to obtain plasma or serum.



- Assay Method: Ultrasensitive single-molecule array (Simoa) technology is frequently used for the precise quantification of NfL, which is present at low concentrations, particularly in blood.
  - Bead Conjugation: Paramagnetic beads are coated with a capture antibody specific for NfL.
  - Sample Incubation: The sample is incubated with the beads, allowing NfL to bind.
  - Detection: A biotinylated detection antibody is added, followed by a streptavidin-β-galactosidase (SBG) conjugate.
  - Single-Molecule Isolation: The beads are washed and loaded into a Simoa disc containing thousands of microwells, designed to isolate individual beads.
  - Signal Generation: A fluorogenic substrate is added. In wells containing an immunocomplex, the enzyme converts the substrate into a fluorescent product.
  - Detection: An imager counts the active (fluorescent) and inactive wells. The concentration
    of NfL is calculated based on the proportion of active wells.

#### Conclusion

The pharmacodynamics of intrathecal **Tofersen** are characterized by a clear mechanism of action, leading to the degradation of SOD1 mRNA and a subsequent reduction in SOD1 protein synthesis. This target engagement is robustly demonstrated by significant, dose-dependent reductions in CSF SOD1 concentrations. Furthermore, the downstream effect on neuroaxonal injury is evidenced by a marked decrease in NfL levels in both CSF and plasma, a biomarker that has been accepted as a surrogate endpoint for clinical benefit in SOD1-ALS. These findings underscore the potential of **Tofersen** as a disease-modifying therapy for this genetic form of ALS.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. medcentral.com [medcentral.com]
- 2. als.org [als.org]
- 3. Tofersen StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of Tofersen? [synapse.patsnap.com]
- 5. What is the mechanism of action of Tofersen? [synapse.patsnap.com]
- 6. medpagetoday.com [medpagetoday.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Tofersen for SOD1 amyotrophic lateral sclerosis: a systematic review and meta-analysis PMC [pmc.ncbi.nlm.nih.gov]
- 9. neurologylive.com [neurologylive.com]
- 10. Tofersen for SOD1 ALS PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tofersen: A Review in Amyotrophic Lateral Sclerosis Associated with SOD1 Mutations PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Neurofilament Light Chain as Biomarker for Amyotrophic Lateral Sclerosis and Frontotemporal Dementia [frontiersin.org]
- 13. Neurofilament light-chain response during therapy with antisense oligonucleotide tofersen in SOD1-related ALS: Treatment experience in clinical practice PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. FDA Accelerated Approval of Tofersen Highlights Importance of Blood Neurofilament Light Chain as Surrogate Endpoint in Neurology Therapeutic Trials | Quanterix [quanterix.com]
- 15. Dosing and Administration | QALSODY® (tofersen) [galsodyhcp.com]
- 16. Serious Neurologic Adverse Events in Tofersen Clinical Trials for Amyotrophic Lateral Sclerosis PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Investigating the pharmacodynamics of intrathecal Tofersen delivery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15588239#investigating-the-pharmacodynamics-of-intrathecal-tofersen-delivery]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com